5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the furan ring: The furan-2-carboxylic acid can be coupled with the oxadiazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the methylthio group: This step involves the alkylation of the benzyl group with methylthiol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, ethanol, dimethylformamide (DMF).
Major Products
Sulfoxides and sulfones: From oxidation of the methylthio group.
Amines: From reduction of nitro groups.
Substituted derivatives: From nucleophilic substitution of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar properties, potentially serving as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Its structural features suggest it could interact with biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the bromine atom and the methylthio group could enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole.
5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-triazol-2-yl)furan-2-carboxamide: Contains a triazole ring, offering different reactivity and biological activity.
Uniqueness
The uniqueness of 5-bromo-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to its analogs. The oxadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making this compound a valuable entity in both research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c1-23-10-4-2-9(3-5-10)8-13-18-19-15(22-13)17-14(20)11-6-7-12(16)21-11/h2-7H,8H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAXGHVNGAGCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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